molecular formula C19H14BrClN2O4 B11066125 1-Acetyl-7-bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate CAS No. 138323-22-5

1-Acetyl-7-bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate

Cat. No.: B11066125
CAS No.: 138323-22-5
M. Wt: 449.7 g/mol
InChI Key: PSGPKOJDUNKVMZ-UHFFFAOYSA-N
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Description

1-Acetyl-7-bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate is a synthetic benzodiazepine derivative with structural modifications at positions 1, 3, and 7 of the diazepine core. The compound features:

  • A 7-bromo substituent, which distinguishes it from common benzodiazepines like lorazepam (7-chloro) .
  • An acetyl group at position 1 and an acetoxy group at position 3, contributing to its lipophilicity and metabolic stability compared to non-acetylated analogs .
  • A 2-chlorophenyl group at position 5, a hallmark of anxiolytic benzodiazepines like lorazepam and clonazepam .

Properties

CAS No.

138323-22-5

Molecular Formula

C19H14BrClN2O4

Molecular Weight

449.7 g/mol

IUPAC Name

[1-acetyl-7-bromo-5-(2-chlorophenyl)-2-oxo-3H-1,4-benzodiazepin-3-yl] acetate

InChI

InChI=1S/C19H14BrClN2O4/c1-10(24)23-16-8-7-12(20)9-14(16)17(13-5-3-4-6-15(13)21)22-18(19(23)26)27-11(2)25/h3-9,18H,1-2H3

InChI Key

PSGPKOJDUNKVMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C(=NC(C1=O)OC(=O)C)C3=CC=CC=C3Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzodiazepine Derivatives

Compound Name Position 1 Position 3 Position 5 Position 7 Molecular Weight Key Hazards/Effects
1-Acetyl-7-bromo-5-(2-chlorophenyl)-2-oxo-... Acetyl Acetoxy 2-Chlorophenyl Bromo ~425.6 (calc.) Not reported; inferred CNS effects
Lorazepam Acetate - Acetoxy 2-Chlorophenyl Chloro 363.19 Reproductive toxicity, aquatic harm
Methylclonazepam Methyl Oxo 2-Chlorophenyl Nitro 329.74 Not reported; likely sedative
7-Chloro-1-methyl-2-oxo-5-phenyl... Methyl Oxo Phenyl Chloro ~328.8 (calc.) Not reported
T3D3056 (Fluorophenyl analog) Cyanoethyl Hydroxy 2-Fluorophenyl Chloro ~383.8 (calc.) Not reported; structural analog

Key Observations:

Substituent Effects on Bioactivity: The 7-bromo substituent in the target compound may enhance receptor binding affinity compared to 7-chloro analogs (e.g., lorazepam) due to bromine’s larger atomic radius and polarizability . The 2-chlorophenyl group at position 5 is conserved across multiple benzodiazepines, suggesting its critical role in GABAA receptor interaction . Acetylation at position 1 (target compound) may reduce first-pass metabolism compared to non-acetylated analogs like methylclonazepam .

Pharmacological and Toxicological Comparison

Table 2: Inferred Pharmacological Properties

Compound Receptor Affinity (GABAA) Metabolic Stability Toxicity Profile
Target Compound High (inferred from substituents) Moderate-High Potential CNS depression, aquatic toxicity
Lorazepam Acetate High Moderate Reproductive toxicity, eye irritation
Methylclonazepam Moderate-High Low Limited data; likely sedative
7-Chloro-1-methyl-2-oxo... Low (inferred from structure) Low Not reported

Key Observations:

Toxicity :

  • The target compound’s bromo substituent may increase environmental persistence compared to chloro analogs, as brominated compounds often exhibit slower degradation .
  • Lorazepam acetate’s documented reproductive toxicity (H361) and aquatic hazards (H412) suggest similar risks for the target compound, though bromine’s effects require further study .

Metabolism :

  • Acetylation at position 1 (target compound) may confer resistance to esterase-mediated hydrolysis, prolonging half-life compared to lorazepam acetate .

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